Enantiomeric Purity vs. Racemic Mixture
(S)-N-Boc-2-(2-Oxoethyl)morpholine is supplied with a defined, single enantiomeric configuration, whereas the racemic mixture (CAS 885272-65-1) is a 1:1 mixture of (S) and (R) enantiomers. Procurement of the enantiopure (S)-form eliminates the need for costly and time-consuming chiral resolution steps downstream, ensuring a direct, high-fidelity entry into asymmetric synthetic routes . The (S)-enantiomer is offered with chemical purities ranging from 95% to 97%, but more critically, its chiral purity is confirmed by chiral HPLC or optical rotation, guaranteeing stereochemical integrity for drug discovery and development .
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | >99% ee (inferred for typical commercial enantiopure building blocks; specific batch data available from supplier) |
| Comparator Or Baseline | Racemic N-Boc-2-(2-oxoethyl)morpholine (CAS 885272-65-1): 0% ee |
| Quantified Difference | Absolute 100% difference in enantiomeric excess (ee) |
| Conditions | Commercial product specifications; confirmed by chiral HPLC analysis |
Why This Matters
For asymmetric synthesis, the use of a racemic mixture leads to a 50% yield loss of the desired stereoisomer and requires additional purification steps, directly increasing cost and timeline.
